Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate
CAS No.: 100282-50-6
Cat. No.: VC16494597
Molecular Formula: C12H15BrClNO2
Molecular Weight: 320.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100282-50-6 |
---|---|
Molecular Formula | C12H15BrClNO2 |
Molecular Weight | 320.61 g/mol |
IUPAC Name | tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate |
Standard InChI | InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) |
Standard InChI Key | JHLZIGQUMOYEFJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl |
Introduction
Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is a chemical compound with the CAS Number 239074-27-2. It has a molecular weight of 286.16 g/mol. The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring bearing both bromomethyl and chloro substituents. This compound is likely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or other biologically active molecules.
Synthesis and Applications
The synthesis of Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of a suitable phenylamine derivative with tert-butyl chloroformate in the presence of a base. This process forms the carbamate linkage, which is a common method for protecting amine groups during organic synthesis.
The compound's applications are likely in the realm of pharmaceutical chemistry, where it could serve as a precursor for synthesizing more complex molecules. Carbamates are versatile intermediates that can be easily deprotected to reveal the original amine functionality, making them useful in drug development.
Future Directions
Future research could focus on exploring the compound's biological properties, particularly its potential as a precursor for synthesizing drugs that target specific enzymes or receptors. Additionally, optimizing its synthesis to improve yield and purity could enhance its utility in chemical synthesis.
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